N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine
Description
N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine is an organic compound featuring a tetrahydrofuran (oxolan) ring substituted with a methyl group at position 2 and an amine group at position 2. The amine is further functionalized with a 2-chlorobenzyl group. The chloro substituent at the ortho position on the phenyl ring may influence steric and electronic properties, impacting solubility and biological interactions.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16ClNO/c1-9-12(6-7-15-9)14-8-10-4-2-3-5-11(10)13/h2-5,9,12,14H,6-8H2,1H3 |
InChI Key |
XGYCKRPKHRRRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Ring Construction via Nucleophilic Cyclization
The core oxolane ring can be synthesized through nucleophilic cyclization of suitable precursors:
- Starting Material: 2-Methyloxolane derivatives bearing suitable leaving groups (e.g., halides or tosylates) at the 3-position.
- Method: Nucleophilic attack by amine groups or amino precursors on electrophilic centers facilitates ring closure.
Example: A 2-methyloxolane derivative bearing a leaving group at the 3-position can undergo intramolecular nucleophilic substitution with an amino group to form the oxolane ring.
Introduction of the Amino Group at the 3-Position
The amino group at the 3-position is introduced via:
- Aminolysis of activated esters or halides: Activation of the oxolane ring with reagents like triphenylphosphine (T3P) or carbodiimides (DCC) allows subsequent nucleophilic attack by ammonia or primary amines.
- Reductive amination: If a carbonyl precursor exists at the 3-position, reductive amination can install the amino group.
N-[(2-Chlorophenyl)methyl] Substitution
The N-substituent is introduced through N-alkylation :
- Reagents: 2-Chlorobenzyl halides (e.g., 2-chlorobenzyl bromide) are reacted with the amino group on the oxolane ring.
- Conditions: Reactions are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH₃CN), with bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to facilitate nucleophilic substitution.
Example reaction:
Oxolane-3-amine + 2-chlorobenzyl bromide → N-[(2-chlorophenyl)methyl]-2-methyloxolan-3-amine
with reflux conditions to promote substitution.
Protection and Deprotection Strategies
In complex syntheses, protecting groups such as Boc or Fmoc may be employed to safeguard amino functionalities during intermediate steps, with subsequent deprotection under acidic or basic conditions.
Synthetic Routes and Data Tables
Note: Exact reaction conditions depend on precursor availability and desired purity.
Research Discoveries and Advanced Methods
Recent research emphasizes selective N-alkylation of heterocyclic amines, with innovations including:
- Use of phase-transfer catalysts to improve yields.
- Application of microwave-assisted synthesis for faster reaction times.
- Development of green chemistry approaches utilizing solvent-free conditions or aqueous media.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to proteins and enzymes, altering their structure and function. This binding can affect various biological pathways, including enzyme activity, gene expression, and cellular signaling. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Data Gaps
Crystallographic and Structural Insights
highlights a related acetamide derivative with a 2-chlorophenyl group, demonstrating how chloro-aromatic systems participate in hydrogen bonding (O–H⋯O interactions). This underscores the importance of halogen substituents in stabilizing crystal lattices, a property that may extend to the target compound .
Biological Activity
N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a five-membered oxolane (tetrahydrofuran) ring, with a chlorophenyl group and an aminomethyl group attached. Its molecular formula is , with a molecular weight of approximately 171.64 g/mol. The presence of the chlorophenyl group is particularly noteworthy as it may enhance the compound's affinity for various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. The compound can bind to these molecular targets, thereby altering their structure and function. This interaction can influence several biological pathways, including:
- Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
- Gene Expression : By interacting with transcription factors or other regulatory proteins, it may modulate gene expression.
- Cellular Signaling : The binding to receptors can initiate or inhibit signaling cascades essential for various cellular functions.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of bacterial strains.
- Antiviral Effects : There is emerging evidence supporting its potential as an antiviral agent, warranting further investigation into its mechanisms.
- Therapeutic Applications : The compound is being explored for its applications in treating conditions such as neuropathic pain and other disorders influenced by neurotransmitter systems.
Comparative Studies
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ketamine | Similar oxolane structure | Used as anesthetic; different pharmacodynamics |
| Thiazoles | Contains thiazole ring | Known for diverse biological activities |
| Indole Derivatives | Indole nucleus present | Various clinical applications |
These comparisons reveal that while this compound shares structural similarities with other compounds, its specific functional groups may confer distinct chemical reactivity and biological properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies : Research has demonstrated that the compound inhibits certain enzymes linked to inflammatory pathways, suggesting potential use in anti-inflammatory therapies.
- Example Study : A study involving human cell lines showed a significant reduction in pro-inflammatory cytokine production upon treatment with the compound.
-
Animal Models : In vivo experiments using rodent models have indicated that the compound may alleviate symptoms associated with neuropathic pain without causing motor deficits.
- Findings : The compound was effective in reducing pain scores in models induced by chemotherapy agents.
- Pharmacological Profiles : Binding affinity studies have shown that this compound interacts selectively with certain receptors involved in pain modulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
